molecular formula C8H5D3O4 B1164968 Vanillic acid - d3

Vanillic acid - d3

Cat. No.: B1164968
M. Wt: 171.167
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid derived from the oxidation of vanillin. It is widely studied for its antioxidant, anti-inflammatory, and therapeutic properties, including roles in metabolic syndrome amelioration , cancer inhibition , and neuroprotection . Its deuterated form, vanillic acid-d3, is a stable isotope-labeled analog used primarily as an internal standard in mass spectrometry for precise quantification in biological matrices. While the evidence provided focuses on non-deuterated vanillic acid, this article highlights its comparative profile against structurally and functionally related compounds.

Properties

Molecular Formula

C8H5D3O4

Molecular Weight

171.167

Purity

95% min.

Synonyms

Vanillic acid - d3

Origin of Product

United States

Chemical Reactions Analysis

Oxidation of Vanillyl Alcohol to Vanillic Acid

Vanillic acid is synthesized via iron-catalyzed oxidation of vanillyl alcohol in a choline chloride/glycerol deep eutectic solvent (DES). Key findings include:

  • Catalyst : Iron complex (1 mol%) with tert-butyl hydroperoxide (TBHP) as an oxidant .

  • Conditions : Room temperature, 1–3 hours, yielding >99% vanillic acid .

  • Reusability : The catalyst-DES system retained 96–97% yield over six cycles (Table 1) .

Table 1: Catalyst Recycling Performance

CycleYield (%)DES Recovery (g)
19911.90
29711.75
39711.65
49611.55
59611.50
69611.45

Alkaline Oxidation of Lignin to Vanillic Acid

Pine kraft lignin undergoes alkaline oxidation (O₂, 160–180°C) to produce vanillic acid alongside vanillin. Kinetic modeling reveals:

  • Rate Constants :

    • k1k_1 (lignin → vanillin): 0.822 h⁻¹

    • k2k_2 (lignin → vanillic acid): 0.138 h⁻¹ .

  • Catalytic Effects : Fe²⁺/Fe³⁺ enhances vanillic acid yield by 3–10% via radical-mediated pathways .

Figure 1: Reaction Pathways

Lignink1Vanillink3Oxidation Products\text{Lignin}\xrightarrow{k_1}\text{Vanillin}\xrightarrow{k_3}\text{Oxidation Products}Lignink2Vanillic Acidk4Acetic Acid\text{Lignin}\xrightarrow{k_2}\text{Vanillic Acid}\xrightarrow{k_4}\text{Acetic Acid}

Esterification Reactions

Vanillic acid forms esters (e.g., butyl 4-hydroxy-3-methoxybenzoate) via Steglich esterification:

  • Conditions : DCM, triethylamine, 0°C under N₂ .

  • Characterization : 1H^1\text{H} NMR (CDCl₃) shows peaks at δ 7.69–7.64 (aromatic H), δ 4.33 (OCH₂), and δ 3.88 (OCH₃) .

Stability and Degradation

  • Thermal Stability : Vanillic acid decomposes above 200°C, forming CO₂ and methoxy-phenols .

  • Oxidative Degradation : In alkaline media, vanillic acid degrades to acetic acid (k4=0.042h1k_4=0.042\,\text{h}^{-1}) .

Isotopic Studies (Hypothetical for Vanillic Acid-d3)

While the provided sources lack explicit data on vanillic acid-d3 , deuterated analogs typically exhibit:

  • Kinetic Isotope Effects (KIE) : Reduced reaction rates in proton-sensitive steps (e.g., deprotonation during oxidation).

  • Spectroscopic Shifts : Downfield shifts in 1H^1\text{H} NMR due to deuterium substitution at hydroxyl or methoxy groups.

Key Research Gaps

  • No direct studies on deuterated vanillic acid’s reactivity in the provided literature.

  • Isotopic labeling effects (e.g., 2H^2\text{H}) on catalytic oxidation kinetics remain unexplored.

Comparison with Similar Compounds

Table 1: Structural Features of Vanillic Acid and Analogs

Compound Substituents Core Structure
Vanillic acid 4-OH, 3-OCH₃ Hydroxybenzoic acid
Syringic acid 4-OH, 3,5-OCH₃ Hydroxybenzoic acid
4-Hydroxybenzoic 4-OH Hydroxybenzoic acid
Ferulic acid 3-OCH₃, 4-OH, propenoic chain Hydroxycinnamic acid

Antioxidant Activity

Hydroxybenzoic acids generally exhibit lower antioxidant activity than hydroxycinnamic acids due to differences in conjugation and resonance stabilization . However, vanillic acid shows concentration-dependent effects:

Table 2: Antioxidant Activity (ORAC Values)

Compound ORAC (2.5 µM) ORAC (Higher Concentrations) Reference
Vanillic acid Similar to ferulic acid Surpasses ferulic acid
Ferulic acid Similar to vanillic acid Lower than vanillic acid
Syringic acid Higher than sinapic acid Not reported

Vanillic acid-coated silver nanoparticles (AgNPs) demonstrate enhanced antioxidant and antidiabetic effects compared to free vanillic acid, likely due to improved bioavailability .

Anticancer Effects

  • Vanillic acid : Inhibits HIF-1α in colon cancer via mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways, reducing angiogenesis and tumor growth .

Metabolic and Hormonal Effects

  • Vanillic acid : Modulates glucose homeostasis, insulin sensitivity, and lipid metabolism in preclinical models of metabolic syndrome .
  • 4-Hydroxybenzoic acid : Exhibits estrogenic activity via ERα-dependent pathways in MCF-7 cells .

Neuroprotective Roles

  • Vanillic acid : Identified as a catecholamine metabolite in human brain tissue and cerebrospinal fluid, suggesting a role in neurotransmitter regulation .

Natural Occurrence and Extraction

Vanillic acid is found in cereals, fruits, and medicinal plants (e.g., Alisma plantago-aquatica ). Its recovery from agricultural waste using peanut shells is more efficient than pistachio shells, highlighting its industrial relevance .

Table 4: Phenolic Content in Plant Extracts (mg/g)

Compound CMC (mg/g) CMP (mg/g) Ratio (CMP/CMC) Reference
Vanillic acid 0.12 0.15 1.25
Syringic acid 0.08 0.10 1.25
p-Hydroxybenzoic 0.05 0.25 5.00

Q & A

Q. What experimental methodologies are recommended for quantifying vanillic acid and its derivatives in complex matrices?

High-performance liquid chromatography (HPLC) is a standard method for quantifying vanillic acid. For example, retention times for vanillic acid, vanillin, and ferulic acid are 14.89 min, 20.23 min, and 40.32 min, respectively, using a C18 column and UV detection. Calibration curves (5–80 ppm) enable precise quantification in fermented samples . Additionally, GC-MS with derivatization (e.g., trimethylsilyl ethers) provides sensitivity for trace analysis, with Kovats retention indices aiding identification .

Q. How can extraction efficiency of vanillic acid from natural sources be optimized?

Physical extraction using natural oils (e.g., sesame or groundnut oil) involves calculating the distribution coefficient (KDK_D) and extraction efficiency (%E\%E) via equilibrium partitioning between organic and aqueous phases. For instance, KD=[VA]org[VA]aqK_D = \frac{[VA]_{org}}{[VA]_{aq}} and %E=KD1+KD×100\%E = \frac{K_D}{1 + K_D} \times 100. Solvent polarity, pH adjustment (to enhance solubility), and temperature (e.g., 45°C for pumpkin seeds) significantly influence yields .

Q. What are the primary biological activities of vanillic acid observed in preclinical models?

Vanillic acid exhibits antioxidant, antihyperglycemic, and antihypertensive effects. In diabetic rodent models, it reduces fasting plasma glucose (by 30–40%), insulin resistance, and lipid peroxidation markers (e.g., malondialdehyde). Mechanistically, it upregulates lipid-metabolizing enzymes (HMG-CoA reductase, LCAT) and improves hepatic collagen deposition .

Advanced Research Questions

Q. How does vanillic acid modulate the Wnt/β-catenin pathway in dermal papilla cells (DPCs)?

Vanillic acid (10 μg/mL) activates the PI3K/Akt pathway, leading to phosphorylation of GSK3β (Ser9) and subsequent stabilization of β-catenin (phosphorylation at Ser552/Ser675). This upregulates cyclin D1 and Cox-2, promoting DPC proliferation. Notably, it counteracts dihydrotestosterone (DHT)-induced suppression of β-catenin, suggesting therapeutic potential for androgen-related alopecia .

Q. What dose-dependent genotoxic risks are associated with vanillic acid in human lymphocytes?

At low doses (1 μg/mL), vanillic acid reduces mitomycin C-induced DNA damage (micronucleus frequency decreases by ~50% in comet assays). However, high doses (2 μg/mL) induce genotoxicity, highlighting a narrow therapeutic window. Methodologically, cytokinesis-block micronucleus tests and alkaline comet assays are critical for evaluating clastogenicity .

Q. How can centrifugal partition chromatography (CPC) be tailored for selective separation of vanillic acid from lignin-derived monomers?

CPC using PEG 8000/NaPA 8000 aqueous biphasic systems achieves selective separation by pH modulation. Vanillic acid’s partition coefficient shifts significantly at pH 3–5 due to its carboxyl group dissociation (pKa4.4pK_a \approx 4.4). Post-CPC, ultrafiltration and solid-phase extraction (SPE) recover >90% purity while recycling phase-forming polymers .

Q. What thermodynamic and kinetic models describe vanillic acid extraction from plant matrices?

The Ponomarev model (ln(1C/Ce)=ktln(1 - C/C_e) = -kt) best fits extraction kinetics (R² > 0.98), with activation energy (EaE_a) ~25 kJ/mol. Thermodynamic analysis reveals endothermic (ΔH>0\Delta H > 0), spontaneous (ΔG<0\Delta G < 0), and entropy-driven (ΔS>0\Delta S > 0) processes. Optimal conditions for pumpkin seeds include 40% ethanol, 45°C, and 100 min .

Contradictions and Methodological Considerations

Q. How can researchers resolve discrepancies in vanillic acid’s antioxidant vs. pro-oxidant effects?

Contradictory results (e.g., antioxidant at low doses vs. pro-oxidant at high doses) arise from assay conditions (e.g., cell type, oxidative stressor). Standardized models (e.g., DPPH/ABTS assays for radical scavenging, hepatocyte lines for cytotoxicity) and dose-response profiling (0.1–100 μM) are essential. For example, in AML12 hepatocytes, 500 μM vanillic acid exacerbates acetaminophen-induced ER stress, while 5–50 μM are protective .

Q. What genetic engineering strategies enhance microbial biosynthesis of vanillic acid?

Aspergillus niger strains engineered with feruloyl-CoA synthetase and enoyl-CoA hydratase convert ferulic acid to vanillic acid via β-oxidation. Overexpression of fcs and ech genes increases yields by 57%. CRISPR-Cas9-mediated pathway optimization and fermentation scaling (e.g., pH-stat fed-batch) further improve titers .

Q. How do aerosol generation methods affect vanillic acid’s optical properties in climate studies?

Wet generation (solution absorption) yields a lower imaginary refractive index (k=0.0000.388k = 0.000–0.388) than dry generation (powder reflectance; k=0.0000.498k = 0.000–0.498) across UV/Vis wavelengths (270–600 nm). These differences impact radiative forcing calculations, necessitating method-specific corrections in atmospheric models .

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